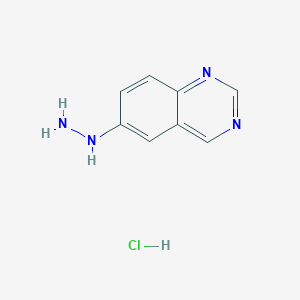

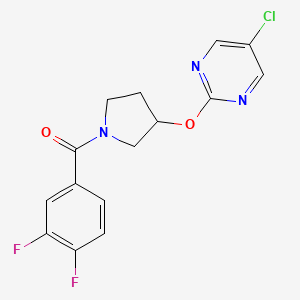

![molecular formula C22H15ClO2S B2806068 (3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338424-54-7](/img/structure/B2806068.png)

(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of natural products and synthetic compounds with various biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . Chandrashekar et al. demonstrated the synthesis and antimicrobial applications of 5-phenyl-1-benzofuran-2-yl derivatives and the biphenyl methanones .Molecular Structure Analysis

The molecular formula of “this compound” is C26H23ClN2O2S . Its average mass is 462.991 Da and its monoisotopic mass is 462.116882 Da .Chemical Reactions Analysis

Benzofuran derivatives have been involved in various chemical reactions . For example, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .科学的研究の応用

Synthesis and Structural Analysis

- A series of N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, were synthesized and characterized. These compounds, including those with arylsulfonyl moieties, showed favorable herbicidal and insecticidal activities, indicating the potential for agricultural applications (Wang et al., 2015).

- The synthesis of benzofuran derivatives through Knoevenagel condensation and their antimicrobial screening highlights the chemical versatility and biological relevance of benzofuran-based compounds (Kenchappa et al., 2016).

- Microwave-assisted synthesis of substituted benzofuran derivatives and their antimicrobial activity underscore the efficiency of modern synthetic techniques in producing potentially therapeutic agents (Ashok et al., 2017).

Biological Activities and Potential Applications

- The investigation of antimicrobial activities of new benzofuran derivatives points to the potential of these compounds in addressing microbial resistance, a significant concern in medical research (Koca et al., 2005).

- The study on crystal structures and DFT (Density Functional Theory) analyses of boric acid ester intermediates with benzene rings demonstrates the intersection of computational chemistry and experimental synthesis in understanding compound properties (Huang et al., 2021).

作用機序

While the specific mechanism of action for “(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is not mentioned in the search results, benzofuran derivatives have been found to exhibit various biological activities . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

将来の方向性

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on developing new therapeutic agents, especially efficient antimicrobial candidates . The full therapeutic potential of benzofuran-based compounds can be utilized for the treatment of microbial diseases .

特性

IUPAC Name |

[3-[(4-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2S/c23-16-10-12-17(13-11-16)26-14-19-18-8-4-5-9-20(18)25-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYKVASBWBNPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2805989.png)

![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2805992.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)

![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)